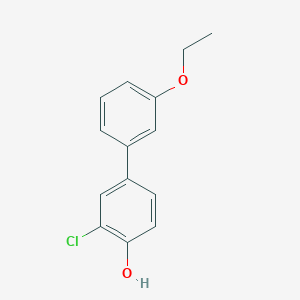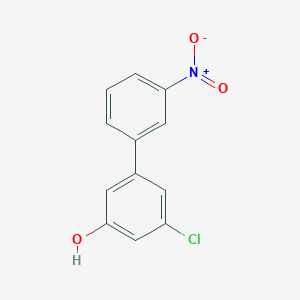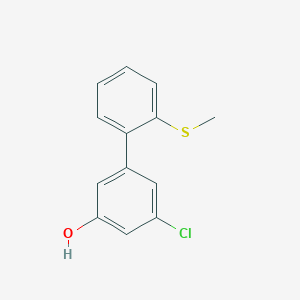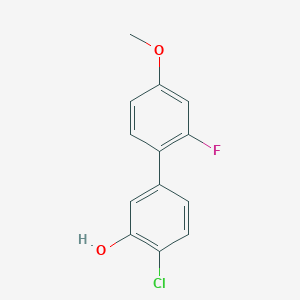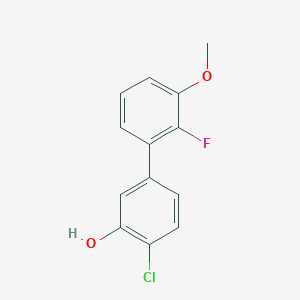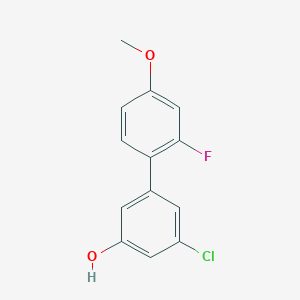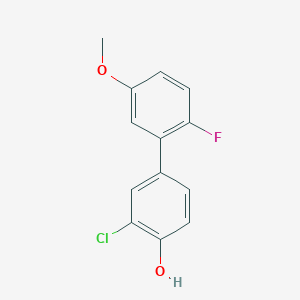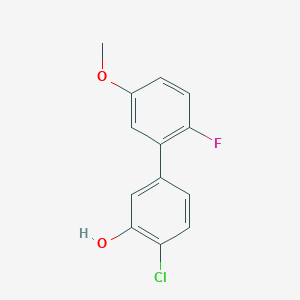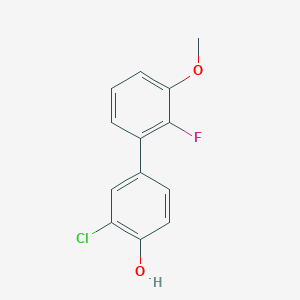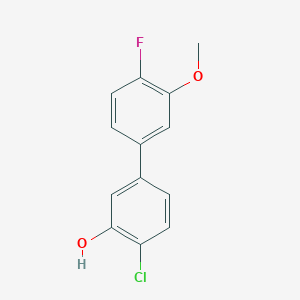
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% (2C5FMPP) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is widely used in scientific research due to its high purity and versatility. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of organic dyes and pigments, and in the synthesis of organic semiconductors.
作用机制
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a white solid with a melting point of 62 °C and a boiling point of 134 °C. Its mechanism of action is based on its ability to react with other compounds to form new compounds. It is a monochlorinated phenol derivative and is a common starting material for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% is not known to have any biochemical or physiological effects in humans or animals. However, it is considered to be a relatively mild irritant and should be handled with care. Inhalation of the compound can cause irritation of the respiratory tract and skin contact can cause irritation of the skin and eyes.
实验室实验的优点和局限性
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 62 °C and a boiling point of 134 °C. It has a high purity and is relatively inexpensive, making it an ideal starting material for the synthesis of various organic compounds. Additionally, it is a monochlorinated phenol derivative, making it an ideal starting material for the synthesis of various polymers and other materials. However, it is considered to be a relatively mild irritant and should be handled with care.
未来方向
The use of 2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. It is anticipated that it will continue to be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is expected to be used in the synthesis of polymers and other materials, as well as in the synthesis of organic dyes and pigments. Furthermore, it is expected to be used in the synthesis of organic semiconductors and in the development of new materials. Finally, it is expected to be used in the development of new catalysts for chemical reactions.
合成方法
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including a Friedel-Crafts acylation reaction, a nucleophilic substitution reaction, and a Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl halide in the presence of an acid catalyst. The nucleophilic substitution reaction involves the reaction of a nucleophile with an electrophilic compound. The Grignard reaction involves the reaction of an organomagnesium compound with an electrophile.
属性
IUPAC Name |
2-chloro-5-(4-fluoro-3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-11(13)15)8-2-4-10(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYJGPACUTVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685990 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-methoxyphenyl)phenol | |
CAS RN |
1261990-74-2 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

